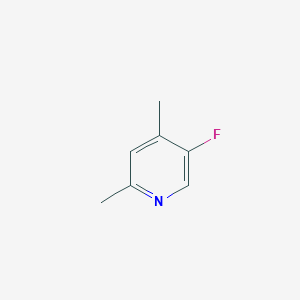

5-Fluoro-2,4-dimethylpyridine

Description

Significance of Fluorinated Pyridine (B92270) Derivatives in Organic Synthesis

Fluorinated pyridine derivatives are a class of heterocyclic compounds that have seen a surge in interest within various fields of chemical science, most notably in drug discovery and agrochemicals. mdpi.commdpi.comgoogleapis.com The inclusion of fluorine in a pyridine ring can profoundly alter the molecule's physicochemical properties. mdpi.com

Key impacts of fluorination on pyridine derivatives include:

Enhanced Biological Activity: The substitution of hydrogen with fluorine can lead to increased binding affinity to target proteins, often resulting in enhanced potency of pharmaceuticals. nih.gov Fluorine's high electronegativity and ability to form hydrogen bonds can alter the electronic distribution within the molecule, influencing its interaction with biological targets.

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. mdpi.com This increased stability can lead to a longer half-life for drug candidates, improving their pharmacokinetic profiles.

Modulation of Physicochemical Properties: Fluorination can influence a molecule's lipophilicity, pKa, and membrane permeability. researchgate.net These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The strategic placement of fluorine atoms allows chemists to fine-tune these characteristics for optimal therapeutic effect.

Applications in Materials Science: Beyond pharmaceuticals, fluorinated pyridines are used in the development of advanced materials such as polymers and liquid crystals. mdpi.com Their unique electronic properties and stability make them suitable for applications in electronics and optics.

The synthesis of these valuable compounds often involves the use of specialized fluorinating agents or the construction of the fluorinated ring system from fluorinated precursors. nih.gov The development of new and efficient methods for the regioselective fluorination of pyridines remains an active area of research. googleapis.com

Rationale for Investigating 5-Fluoro-2,4-dimethylpyridine

The specific rationale for investigating this compound stems from the combined influence of its fluoro and dimethyl substituents on the pyridine ring. This particular arrangement of functional groups makes it a unique and valuable building block for a variety of applications. While detailed research findings exclusively focused on this compound are not extensively documented in publicly available literature, its importance can be inferred from its commercial availability and the known effects of its constituent parts. bldpharm.com

The investigation into this compound is driven by its potential as a synthetic intermediate for more complex molecules. The fluorine atom at the 5-position and the methyl groups at the 2- and 4-positions create a specific electronic and steric environment. The methyl groups are electron-donating, which can influence the reactivity of the pyridine ring, while the fluorine atom is strongly electron-withdrawing. This electronic push-pull system can be exploited in various chemical transformations.

Furthermore, substituted pyridines, known as lutidines, are common structural motifs in pharmaceuticals and agrochemicals. nih.gov The introduction of a fluorine atom to a lutidine framework, as seen in this compound, is a strategy to enhance the biological activity and metabolic stability of the resulting products. For instance, fluorinated pyridine moieties are found in a variety of bioactive compounds, including those with potential therapeutic applications. guidechem.com

The table below provides a comparison of the physical properties of pyridine and some of its methylated and fluorinated derivatives, illustrating the impact of substitution on these fundamental characteristics.

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Pyridine | 110-86-1 | C₅H₅N | 79.10 | 115 |

| 2,4-Lutidine (2,4-Dimethylpyridine) | 108-47-4 | C₇H₉N | 107.15 | 157 |

| This compound | 1806569-94-7 | C₇H₈FN | 125.14 | Not available |

The investigation of this compound is therefore aimed at leveraging its unique structural and electronic properties to construct novel molecules with potentially enhanced performance in fields such as medicinal chemistry and materials science. Its role as a commercially available building block suggests its utility in both academic and industrial research settings.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2,4-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-5-3-6(2)9-4-7(5)8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVPUACXODDLCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Fluoro 2,4 Dimethylpyridine and Its Derivatives

Direct Fluorination Approaches to Pyridine (B92270) Systems

Direct fluorination involves the substitution of a hydrogen atom or another group on the pyridine ring with a fluorine atom. This approach is often favored for its step-economy.

Direct C-H fluorination is a highly sought-after transformation in organic synthesis. For pyridine systems, this method avoids the need for pre-functionalized substrates. A notable method involves the use of silver(II) fluoride (B91410) (AgF₂), which has been shown to be effective for the site-selective fluorination of pyridines and diazines. nih.gov This reaction typically occurs at ambient temperature and demonstrates exclusive selectivity for fluorinating the carbon-hydrogen bond adjacent to the ring nitrogen (the C-2 or C-6 position). nih.gov

The mechanism is inspired by classic pyridine amination reactions. nih.gov While highly selective for the position alpha to the nitrogen, this method's direct application to synthesize 5-fluoro-2,4-dimethylpyridine is not straightforward, as it would preferentially fluorinate the C-6 position. However, the principles guide the understanding of reactivity. The reaction conditions are generally mild, but limitations exist. The process is often incompatible with unprotected functional groups like free amines, alcohols, and carboxylic acids. nih.govacs.org Furthermore, pyridines bearing multiple electron-withdrawing groups tend to react in lower yields compared to those with electron-neutral or electron-donating groups. nih.govacs.org

A variety of advanced reagents have been developed for both electrophilic and nucleophilic fluorination of aromatic systems, including pyridines.

Electrophilic Fluorination: These reagents introduce an "F⁺" equivalent to an electron-rich site.

N-Fluorobenzenesulfonimide (NFSI): This is a common, commercially available electrophilic fluorinating agent. It has been used in conjunction with catalysts like RuCl₃ for the fluorination of styrenes and could be explored for the fluorination of activated pyridine systems. nih.gov

Selectfluor™ (F-TEDA-BF₄): This is another widely used electrophilic fluorinating agent known for its efficiency and stability. researchgate.net

Phenylsulfur Trifluorides: Agents like 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride have been developed as deoxofluorinating agents that exhibit high thermal stability. acs.org While primarily used for converting alcohols and carbonyls to fluorides, their reactivity with heteroaromatic systems is an area of interest.

Nucleophilic Fluorination: This involves the introduction of a fluoride anion (F⁻), typically displacing a good leaving group (like a halide or a nitro group) on an electron-deficient ring.

SNAr Reactions: The nucleophilic aromatic substitution (SNAr) of halopyridines is a standard method. nih.govacs.org For instance, a chloro or bromo group at the 5-position of a 2,4-dimethylpyridine (B42361) derivative could be displaced by fluoride using sources like potassium fluoride (KF) or cesium fluoride (CsF), often with the aid of a phase-transfer catalyst. The efficiency of SNAr reactions is highly dependent on the electronic nature of the pyridine ring, with electron-withdrawing groups enhancing the reaction rate.

Renewable Reagents: Ionic liquids like 1-n-butyl-3-methylimidazolium fluoride ([bmim][F]) have been developed as eco-friendly nucleophilic fluorinating agents, proving effective in displacing sulfonate esters and alkyl halides. acs.org Their application to heteroaromatic systems is a promising area of research.

A summary of common fluorination reagents is presented below.

Table 1: Selected Reagents for Fluorination| Reagent Class | Specific Example | Type | Typical Application |

|---|---|---|---|

| Metal Fluoride | Silver(II) Fluoride (AgF₂) | Electrophilic | Direct C-H fluorination of pyridines at the C2-position. nih.gov |

| N-F Reagents | N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | Fluorination of carbanions and alkenes. nih.govresearchgate.net |

| N-F Reagents | Selectfluor™ | Electrophilic | Broadly used for electrophilic fluorination of various substrates. researchgate.net |

| N-F Salts | N-Fluoropyridinium Triflate | Electrophilic | Fluorination of aromatics and enol silyl (B83357) ethers. google.com |

| Alkali Fluorides | Potassium Fluoride (KF) | Nucleophilic | Displacement of leaving groups (e.g., Cl, Br, NO₂) in SNAr reactions. |

| Ionic Liquids | [bmim][F] | Nucleophilic | Green alternative for nucleophilic substitution reactions. acs.org |

N-Fluoropyridinium salts are a versatile class of electrophilic fluorinating agents. nih.govnih.gov Their reactivity can be finely tuned by altering the substituents on the pyridine ring. nih.gov

These salts are typically prepared by the direct fluorination of a pyridine derivative with elemental fluorine (often diluted, e.g., 10% F₂ in N₂) in the presence of a non-nucleophilic counter-anion source, such as sodium triflate. nih.gov The initial product is an unstable pyridine·F₂ complex, which is converted into a stable, non-hygroscopic N-fluoropyridinium salt. nih.gov

Several methods for their synthesis have been established:

One-Step Method: Direct fluorination of the pyridine derivative in the presence of a non-nucleophilic salt. nih.gov

Stepwise Method: Formation of the pyridine·F₂ complex first, followed by treatment with a salt, acid, or silyl derivative to exchange the counter-anion. nih.gov

These reagents, such as N-fluoropyridinium triflate and N-fluoropyridinium pyridine heptafluorodiborate, are effective for fluorinating a range of organic compounds, including aromatic compounds. google.com Their application in the synthesis of fluorinated pyridines can also proceed through more complex, base-initiated pathways that may involve a proposed cyclic carbene intermediate, leading to 2-substituted pyridine derivatives. google.comrsc.org

De Novo Synthesis of this compound Ring Systems

De novo synthesis involves constructing the heterocyclic ring from acyclic or simpler cyclic precursors. This approach is particularly useful when direct fluorination is challenging or lacks the desired regioselectivity.

Building the pyridine ring from the ground up allows for precise placement of the fluorine atom.

Cyclocondensation Reactions: The synthesis of fluorinated heterocycles can be achieved by the cyclocondensation of a fluorinated building block with a bifunctional nucleophile. For example, potassium (Z)-2-cyano-2-fluoroethenolate has been used as a precursor to synthesize 5-fluoro-4-aminopyrimidines by reacting it with various amidines. nih.gov A similar strategy, employing different precursors and reaction partners, could be envisioned for constructing a this compound ring. For instance, a suitably designed 1,5-dicarbonyl compound (or its equivalent) containing a fluorine atom at the C-3 position could undergo condensation with ammonia (B1221849) to form the target pyridine ring. A known method to produce 5-fluoroindole-2-one involves the reduction and cyclization of 4-fluoro-2-(methyl malonate) nitrobenzene, demonstrating the utility of cyclization in forming fluorine-containing heterocycles. google.com

Cycloaddition Reactions: The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis. Transition metal-catalyzed [2+2+2] cycloadditions of alkynes with nitriles provide a convergent and fascinating route to substituted pyridines. nih.gov By choosing a nitrile and two different alkyne partners, one of which contains a fluorine atom, this method offers a potential, albeit complex, pathway to specifically substituted fluoropyridines. Another approach involves the [4+2] cycloaddition of vinylallenes with sulfonyl cyanides, which generates highly substituted pyridine products after rearrangement of the initial cycloadduct. acs.org Adapting these methods with fluorinated building blocks could enable the synthesis of the target compound.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation, offer a highly efficient strategy for synthesizing complex molecules. nih.gov

One-Pot Synthesis: Several MCRs are known for producing substituted pyridines. The Hantzsch pyridine synthesis, for example, is a classic MCR that combines an aldehyde, two equivalents of a β-ketoester, and ammonia. By using a fluorinated β-ketoester or a fluorinated aldehyde, this reaction could be adapted to produce fluorinated dihydropyridines, which can then be oxidized to the corresponding pyridine.

Fluorinated Building Blocks in MCRs: More contemporary MCRs often employ diverse starting materials. A one-pot, four-component reaction has been reported for the synthesis of monofluorinated spiro-pyrazole-pyridine derivatives using ethyl 2-fluoroacetoacetate as the fluorinated building block. thieme-connect.de Similarly, multi-component syntheses of 5-fluoroalkyl-1,2,3-triazoles have been developed, showcasing the integration of fluorinated reagents in one-pot procedures. rsc.org The design of an MCR involving a fluorinated precursor, acetone (B3395972) (as a source for the C-4 methyl and C-3 positions), and an appropriate C2N fragment could theoretically lead to the assembly of the this compound skeleton.

Table 2: Comparison of De Novo Synthesis Strategies

| Synthetic Strategy | Description | Potential for this compound | Key Features |

|---|---|---|---|

| Cyclocondensation | Ring formation from a linear fluorinated precursor via intramolecular or intermolecular condensation. nih.gov | Requires a custom-synthesized, fluorinated 1,5-dicarbonyl equivalent. | High regiochemical control. |

| [2+2+2] Cycloaddition | Transition metal-catalyzed trimerization of two alkyne units and a nitrile. nih.gov | Requires a fluorinated alkyne or nitrile and offers a modular approach. | Convergent; good for diversity. |

| [4+2] Cycloaddition | Diels-Alder type reaction to form the six-membered ring. acs.org | A fluorinated diene or dienophile would be necessary. | Powerful C-C bond formation. |

| Multi-component Reactions | One-pot combination of three or more starting materials. nih.govthieme-connect.de | Adaptation of known pyridine MCRs (e.g., Hantzsch) with fluorinated precursors. | High step- and atom-economy. |

Derivatization of Pre-existing Pyridine Scaffolds to Incorporate Fluorine and Methyl Groups

The functionalization of a pyridine ring to introduce specific substituents at desired positions is a cornerstone of synthetic organic chemistry. For a molecule like this compound, this involves the precise placement of a fluorine atom and two methyl groups.

The introduction of fluorine onto a pyridine ring can be challenging due to the electron-deficient nature of the heterocycle. However, several methods have been developed to achieve regioselective fluorination.

One common approach involves the use of electrophilic fluorinating reagents. nih.gov For instance, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used reagent for this purpose. acs.org The regioselectivity of the reaction is often directed by the existing substituents on the pyridine ring. In some cases, the reaction can be performed in aqueous conditions, which is environmentally advantageous. acs.org Another method utilizes AgF2 for the site-selective C-H fluorination of pyridines, particularly at the position adjacent to the nitrogen atom. orgsyn.org This method is tolerant of various functional groups. orgsyn.org

Furthermore, fluorination can be achieved through the nucleophilic displacement of a suitable leaving group, such as a halogen or a nitro group, by a fluoride ion source. acs.org The reactivity of halopyridines towards nucleophilic aromatic substitution (SNAr) is well-established, with fluoropyridines often exhibiting higher reactivity than their chloro- or bromo- counterparts. acs.org The choice of solvent and fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), can be crucial for the success of these reactions. acs.org

A less direct but effective strategy involves the temporary dearomatization of the pyridine ring. This approach can alter the electronic properties of the ring, enabling otherwise difficult functionalizations. For example, ring-opened Zincke imine intermediates can undergo regioselective C-F bond formation with electrophilic fluorinating reagents, leading to C3-fluoropyridines after ring closure. nih.gov

The table below summarizes some of the key reagents and methods for the regioselective fluorination of pyridine rings.

| Reagent/Method | Description | Key Features |

| Selectfluor® | An electrophilic fluorinating agent. | Can be used in aqueous conditions; regioselectivity is influenced by substituents. acs.org |

| AgF2 | Enables direct C-H fluorination adjacent to the ring nitrogen. | High site-selectivity and functional group tolerance. orgsyn.org |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., Cl, Br, NO2) by a fluoride source. | Reactivity often follows the order F > Cl > Br; solvent and fluoride source are critical. acs.orgacs.org |

| Zincke Imine Intermediates | Involves temporary dearomatization to facilitate fluorination. | Allows for C3-fluorination via ring-opening and closing. nih.gov |

| Fluorine-Iodine Mixtures | Forms N-iodo-heterocyclic species that are attacked by fluoride ions. | Provides 2-fluoro derivatives at room temperature. rsc.org |

The introduction of methyl groups onto a pyridine ring can be accomplished through various synthetic strategies. These methods generally fall into two categories: the modification of an existing functional group or the direct addition of a methyl moiety. semanticscholar.org

Direct methylation can be achieved by reacting the pyridine ring with nucleophilic methylating agents like methyl lithium (MeLi) or Grignard reagents (MeMgX). semanticscholar.org However, these reactions often require cryogenic temperatures. semanticscholar.org Radical methylation, using a methyl radical source, offers an alternative pathway. semanticscholar.org For instance, pyridine N-oxides can be methylated under metal-free conditions using peroxide as the methyl source. researchgate.net

Transition metal-catalyzed cross-coupling reactions are also powerful tools for introducing methyl groups. These reactions typically involve the coupling of a pyridine derivative (often a halopyridine) with a methylating agent in the presence of a suitable catalyst. Another approach involves the "hydrogen borrowing" concept, where methanol (B129727) or formaldehyde (B43269) can serve as the methyl source in a catalytic cycle. rsc.org This method is notable for its use of readily available feedstock chemicals. rsc.org

A continuous flow method using a Raney® nickel catalyst and a low boiling point alcohol like 1-propanol (B7761284) has been developed for the α-methylation of pyridines. nih.gov This approach offers advantages in terms of shorter reaction times, increased safety, and reduced waste. nih.gov

The following table outlines several methodologies for introducing methyl groups onto pyridine rings.

| Methodology | Reagents/Catalysts | Key Features |

| Nucleophilic Methylation | MeLi, MeMgX | Often requires low temperatures. semanticscholar.org |

| Radical Methylation | Peroxides (for pyridine N-oxides) | Can be performed under metal-free conditions. researchgate.net |

| Hydrogen Borrowing Catalysis | Methanol, Formaldehyde / Rh catalyst | Utilizes feedstock chemicals; involves temporary dearomatization. rsc.org |

| Continuous Flow α-Methylation | 1-Propanol / Raney® Nickel | Greener approach with high selectivity and yield. nih.gov |

| Vapor Phase Reaction | Methanol / Ni-Co ferrite (B1171679) catalysts | Can produce a mixture of methylated pyridines. |

Temporary dearomatization is a powerful strategy to overcome the inherent reactivity patterns of pyridine, enabling functionalization at positions that are typically difficult to access, such as the meta-position. researchgate.net This approach involves the reversible disruption of the aromatic system, which activates the pyridine ring for subsequent reactions. researchgate.netresearchgate.net

One common method involves the reduction of the pyridine ring to a dihydropyridine (B1217469) intermediate. These enamines or silyl enamines are more nucleophilic than the parent pyridine and can react with various electrophiles. acs.org For example, an iridium(I)-catalyzed dearomative 1,2-hydrosilylation of pyridines can generate N-silyl enamines, which then participate in palladium-catalyzed asymmetric allylic alkylation at the C-3 position. acs.org After functionalization, the aromaticity is restored, yielding the substituted pyridine. researchgate.net

The formation of N-acylpyridinium salts is another strategy to activate the pyridine ring towards nucleophilic attack, leading to dearomatized intermediates. mdpi.com These unstable species are generated in situ and can react with a variety of nucleophiles. mdpi.comnii.ac.jp Similarly, the reaction of pyridines with dimethyl acetylenedicarboxylate (B1228247) (DMAD) can form 1,4-dipoles that lead to dearomatized oxazino-pyridine intermediates, which can then be functionalized. researchgate.net

These dearomatization-rearomatization sequences provide a versatile platform for introducing a wide range of functional groups onto the pyridine scaffold.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact and enhance sustainability. benthamdirect.com This involves the use of environmentally benign solvents, the development of efficient catalytic systems, and the reduction of waste. benthamdirect.comresearchgate.net

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. To this end, significant efforts have been made to develop synthetic methods that can be conducted in water or under solvent-free conditions.

Aqueous reaction conditions have been successfully employed for the regioselective fluorination of certain pyridine derivatives using reagents like Selectfluor®. acs.org The use of water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability.

Solvent-free reactions, where the reactants themselves act as the reaction medium, offer another sustainable alternative. rsc.org For example, the synthesis of certain pyridine derivatives can be achieved through three-component reactions under solvent-free conditions at elevated temperatures. rsc.org These methods often lead to higher efficiency, reduced waste, and easier product purification. nih.gov The synthesis of some fluorinated compounds has also been achieved using a solid-state grinding method, which is a solvent-free and energy-efficient approach. nih.gov

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. benthamdirect.comresearchgate.net The development of recyclable and reusable catalysts is a major focus in this area.

Ionic liquids (ILs) have emerged as promising "green" solvents and catalysts for pyridine synthesis. benthamdirect.comresearchgate.net Their low vapor pressure, thermal stability, and tunable properties make them attractive alternatives to traditional volatile organic solvents. benthamdirect.com ILs can act as both the reaction medium and the catalyst, facilitating one-pot multicomponent reactions and leading to improved yields and selectivity. researchgate.net

Magnetically recoverable nanocatalysts are another innovative approach to sustainable synthesis. rsc.org These catalysts, often based on iron oxide nanoparticles, can be easily separated from the reaction mixture using an external magnet, allowing for their simple recovery and reuse. rsc.org They have been successfully applied in the synthesis of various pyridine derivatives, demonstrating high activity and reusability. rsc.org

Furthermore, the use of heterogeneous catalysts, such as zeolites, is being explored for the sustainable production of pyridines from renewable feedstocks like glycerol (B35011). rsc.orgresearchgate.net These catalysts can promote the conversion of glycerol and ammonia into pyridines at high temperatures, offering a potential pathway to bio-based pyridine synthesis. rsc.orgresearchgate.net

The table below highlights some green chemistry approaches relevant to pyridine synthesis.

| Green Chemistry Approach | Examples | Benefits |

| Solvent-Free/Aqueous Conditions | Fluorination with Selectfluor® in water acs.org; Three-component reactions without solvent. rsc.org | Reduced use of hazardous solvents, easier purification, lower environmental impact. |

| Ionic Liquids (ILs) | Use of ILs as both solvent and catalyst in pyridine synthesis. benthamdirect.comresearchgate.net | Low volatility, thermal stability, recyclability, improved reaction efficiency. benthamdirect.com |

| Magnetically Recoverable Catalysts | Fe3O4-based nanocatalysts for pyridine derivative synthesis. rsc.org | Easy separation and reuse of the catalyst, reduced waste. rsc.org |

| Heterogeneous Catalysis | Zeolites for the conversion of glycerol to pyridines. rsc.orgresearchgate.net | Use of renewable feedstocks, potential for continuous processes. rsc.orgresearchgate.net |

Reactivity and Mechanistic Investigations of 5 Fluoro 2,4 Dimethylpyridine

Influence of Fluorine Substitution on Pyridine (B92270) Reactivity

The introduction of a fluorine atom onto a pyridine ring significantly alters its electronic properties and, consequently, its reactivity towards both nucleophiles and electrophiles. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Pathways in Fluorinated Pyridines

The presence of a fluorine atom, particularly at positions 2 or 4 of the pyridine ring, renders the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr). nih.govacs.org This enhanced reactivity is attributed to the ability of the highly electronegative fluorine atom to stabilize the intermediate Meisenheimer complex formed during the nucleophilic attack. Research has shown that the SNAr reactions of fluoropyridines are significantly faster than those of their chloro- or bromo-analogues. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine. acs.orgacs.org

This high reactivity allows SNAr reactions on fluoropyridines to proceed under mild conditions, making the pathway suitable for the late-stage functionalization of complex molecules. acs.orgorgsyn.org A common strategy involves the direct C-H fluorination of a substituted pyridine, followed by the displacement of the newly installed fluoride (B91410) with a variety of nucleophiles (e.g., N, O, S, and C-based). nih.gov This tandem approach provides a versatile method for creating diverse molecular derivatives. nih.govacs.org

Studies on pyridines containing multiple halogen substituents have revealed a high selectivity for the substitution of fluoride over chloride, further highlighting the exceptional lability of the C-F bond in these SNAr reactions. acs.org Even in cases where the pyridine ring is considered electronically deactivated due to the presence of other substituents, the SNAr reaction at the fluorinated position can often be achieved in good yields. acs.org The choice of solvent and base is crucial, with various systems being developed to facilitate the reaction with a broad range of nucleophiles, including alcohols, amines, thiols, and nitriles. acs.orgresearchgate.net

Table 1: Comparison of Relative Reaction Rates for SNAr of 2-Halopyridines

| Halogen | Relative Rate (with NaOEt in EtOH) | Reference |

| F | 320 | acs.org |

| Cl | 1 | acs.org |

Electrophilic Reactivity Profiles of Fluorinated Pyridines

In contrast to its activating effect on nucleophilic substitution, the fluorine atom deactivates the pyridine ring towards electrophilic aromatic substitution (EAS). The pyridine ring itself is already less reactive than benzene (B151609) in EAS reactions due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.orgyoutube.com The addition of a strongly electronegative fluorine atom further reduces the electron density of the ring, making attacks by electrophiles more difficult and requiring more drastic reaction conditions. quimicaorganica.org

Theoretical studies suggest that the addition of fluorine atoms to an aromatic ring leads to a stabilization of the π-system, which contributes to a higher resistance to addition reactions. nih.gov When electrophilic substitution does occur, it is directed towards the 3- and 5-positions (meta to the nitrogen), as the intermediates formed by attack at these positions are more stable than those from attack at the 2-, 4-, or 6-positions. quimicaorganica.orgaklectures.comyoutube.com Attack at the ortho or para positions would result in a resonance structure where the positive charge resides on the already electron-deficient nitrogen atom, which is highly unfavorable. youtube.com

While traditional electrophilic substitution reactions are challenging, the development of powerful electrophilic fluorinating reagents has provided pathways for the synthesis of fluorinated heterocycles. nih.gov Reagents such as N-fluoropyridinium salts and Selectfluor® are capable of delivering an electrophilic fluorine species to an organic substrate. researchgate.netwikipedia.org These N-F reagents are designed to have electron-withdrawing groups attached to the nitrogen, which decreases the electron density on the fluorine atom and enhances its electrophilicity. wikipedia.org

Table 2: Regioselectivity in Electrophilic Substitution of Pyridine

| Position of Attack | Stability of Intermediate | Favored | Reference |

| 2, 4, 6 | Less Stable (positive charge on N) | No | youtube.com |

| 3, 5 | More Stable | Yes | quimicaorganica.orgaklectures.com |

Reaction Mechanisms Involving 5-Fluoro-2,4-dimethylpyridine and its Analogues

The unique electronic landscape of this compound and other fluorinated pyridines gives rise to a variety of reaction mechanisms, including metal-catalyzed cross-couplings and reactions proceeding through radical intermediates.

Mechanistic Insights into Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of fluorinated pyridines. Various catalytic systems, primarily based on palladium and rhodium, have been developed to forge new carbon-carbon and carbon-heteroatom bonds.

For instance, Rh(III)-catalyzed C-H functionalization has been employed to synthesize multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov The mechanism involves the coordination of the oxime to the rhodium center, followed by C-H activation and subsequent coupling with the alkyne.

Palladium-catalyzed reactions are also prevalent. A notable example is the C-O cross-coupling of (hetero)aryl bromides with fluorinated alcohols. acs.org These reactions often utilize specific phosphine (B1218219) ligands to facilitate the key steps of oxidative addition, transmetalation (or alkoxide coordination), and reductive elimination. The nature of the ligand and the electronic properties of the aryl halide and the fluorinated alcohol are critical for reaction efficiency. acs.org Similarly, Suzuki-Miyaura coupling partners can be repurposed in an "oxygenative" cross-coupling to form diaryl ethers, where the mechanism involves a synergistic interplay between a Pd-independent oxidation step and the Pd-catalyzed coupling. acs.org

Copper catalysis has also been utilized, sometimes in conjunction with palladium. The cesium fluoride-assisted cross-coupling of (1-fluorovinyl)methyldiphenylsilane (B1593031) with aryl halides proceeds in the presence of both CuI and a palladium catalyst, indicating a cooperative mechanism to form the desired (1-fluorovinyl)arenes. nih.gov

Investigations of Radical Pathways and Intermediate Species

Radical reactions offer an alternative and complementary approach to functionalizing fluorinated pyridines. The generation of pyridyl radical intermediates can be achieved through various methods, including photoredox catalysis and the use of specific reagents like silver(II) fluoride (AgF₂).

Photoredox catalysis has emerged as a mild and efficient way to generate pyridyl radicals from the corresponding halopyridines. nih.gov The mechanism typically involves a single-electron reduction of the C-X bond by a photoexcited catalyst to form a radical anion, which then rapidly fragments to release a halide ion and the desired pyridyl radical. nih.gov This radical can then engage in various transformations, such as addition to olefins. The character of these radical processes has been confirmed through experiments where the reaction is inhibited by radical traps like TEMPO. acs.org

The site-selective fluorination of pyridines adjacent to the nitrogen atom using AgF₂ is believed to proceed through a radical mechanism. researchgate.netnih.gov This method is inspired by the classic Chichibabin amination reaction and is thought to involve the formation of a radical intermediate. researchgate.net Similarly, C-H fluorination can be promoted by pyridine N-oxyl radicals through a single-electron transfer (SET) process, which also proceeds via radical intermediates. rsc.org The ability of electrophilic N-F reagents like NFSI and Selectfluor® to transfer a fluorine atom to alkyl radicals further supports the viability of radical fluorination pathways. wikipedia.org

Studies on P-N Bond Cleavage Mechanisms in Related Fluorinated Compounds

While direct studies on P-N bond cleavage in fluorinated pyridine-phosphorus adducts are specific, the broader field of organophosphorus chemistry provides mechanistic insights into the cleavage of phosphorus-heteroatom bonds. These mechanisms are relevant for understanding the potential reactivity and degradation pathways of more complex derivatives.

The cleavage of bonds to phosphorus often involves a nucleophilic attack at the phosphorus center. In enzymatic systems, such as organophosphate acid anhydrolase (OPAA), a hydroxide (B78521) bridge between two metal ions initiates a nucleophilic attack on the phosphorus atom. nih.gov This leads to a pentacoordinate intermediate which then collapses, cleaving a P-X bond.

In non-enzymatic chemical degradation, the cleavage of C-P or C-N bonds in organophosphorus compounds can be initiated by oxidizing radicals. researchgate.net For example, the degradation of glyphosate (B1671968) can proceed via a C-N bond cleavage pathway or a C-P bond cleavage pathway, depending on the specific radical species involved. researchgate.net

Furthermore, metal-free C(aryl)-P bond cleavage has been shown to proceed through the formation of a hydroxy-λ⁵-phosphane intermediate. rsc.org In this mechanism, the nucleophilic addition of a phosphine to an activated alkyne, followed by the attack of water, generates a key intermediate that facilitates the cleavage of the C-P bond. rsc.org These established mechanisms for C-P and P-N bond cleavage in various organophosphorus compounds provide a foundational framework for predicting the reactivity of related fluorinated heterocyclic phosphorus derivatives.

Stereochemical and Regiochemical Control in Reactions of Substituted Pyridines

The precise control of stereochemistry and regiochemistry in reactions involving substituted pyridines is a cornerstone of modern synthetic organic chemistry, enabling the targeted synthesis of complex molecules with defined three-dimensional structures and substitution patterns. The reactivity of the pyridine ring is heavily influenced by the electronic nature and position of its substituents. In the case of this compound, the interplay between the electron-withdrawing fluorine atom and the electron-donating methyl groups, combined with the inherent electronic properties of the pyridine nucleus, dictates the outcomes of various chemical transformations.

Regiochemical Control

The regioselectivity of reactions on the this compound ring is primarily governed by the electronic effects of the substituents. The pyridine nitrogen is inherently electron-withdrawing, creating a partial positive charge on the carbon atoms at positions 2, 4, and 6. This deactivation makes the pyridine ring less susceptible to electrophilic aromatic substitution (EAS) compared to benzene.

In this compound, the 2- and 4-positions are occupied by methyl groups, which are weakly activating and ortho-, para-directing. The fluorine atom at the 5-position is a deactivating group via its inductive effect, but a weak activating group through resonance, and is also ortho-, para-directing. The combined influence of these substituents and the pyridine nitrogen determines the preferred site of electrophilic attack.

Considering the directing effects, an incoming electrophile would be directed to the positions ortho and para to the methyl groups (positions 3 and 5, and position 6 respectively) and ortho and para to the fluorine (positions 4 and 6, and position 2 respectively). However, the strong deactivating effect of the pyridine nitrogen at the 2, 4, and 6 positions generally disfavors electrophilic attack at these sites. Therefore, electrophilic substitution is most likely to occur at the 3- or 6-position. Between these, the 6-position is sterically hindered by the adjacent methyl group at position 2. Consequently, electrophilic aromatic substitution on this compound is predicted to preferentially occur at the C-3 position .

Conversely, nucleophilic aromatic substitution (SNAr) is facilitated by the electron-deficient nature of the pyridine ring, particularly at the 2-, 4-, and 6-positions. In this compound, the fluorine atom itself can act as a leaving group. However, nucleophilic attack is more likely to occur at the positions activated by the electron-withdrawing nitrogen atom. With the 2- and 4-positions blocked by methyl groups, the most probable site for nucleophilic attack, should a suitable leaving group be present at that position, would be the C-6 position .

Stereochemical Control

Stereochemical control in reactions of this compound primarily pertains to reactions involving the methyl groups at the 2- and 4-positions, or reactions that introduce new stereocenters on the ring or its substituents.

Reactions at the benzylic positions of the methyl groups can proceed via radical or anionic intermediates. For instance, deprotonation of a methyl group would generate a pyridylmethanide, which can then react with an electrophile. The facial selectivity of such a reaction could be influenced by the steric bulk of the pyridine ring and any coordinating effects of the nitrogen and fluorine atoms.

While specific experimental data on stereocontrolled reactions of this compound is not extensively documented in publicly available literature, general principles of asymmetric synthesis can be applied. For example, the use of chiral catalysts or reagents could induce enantioselectivity in reactions such as the alkylation of a side-chain carbanion or the reduction of a ketone introduced at a side chain.

Below are hypothetical tables illustrating the kind of data that would be crucial for understanding the stereochemical and regiochemical control in reactions of this compound.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophile | Predicted Major Product | Predicted Minor Product(s) | Rationale |

| NO₂⁺/H₂SO₄ | 3-Nitro-5-fluoro-2,4-dimethylpyridine | 6-Nitro-5-fluoro-2,4-dimethylpyridine | Electronic directing effects favor C-3; C-6 is sterically hindered. |

| Br₂/FeBr₃ | 3-Bromo-5-fluoro-2,4-dimethylpyridine | 6-Bromo-5-fluoro-2,4-dimethylpyridine | Similar to nitration, C-3 is the electronically and sterically favored position. |

| SO₃/H₂SO₄ | This compound-3-sulfonic acid | - | Sulfonation is highly sensitive to steric hindrance. |

Table 2: Potential for Stereocontrol in Side-Chain Functionalization

| Reaction Type | Substrate | Chiral Catalyst/Reagent | Potential Product(s) | Expected Stereocontrol |

| Asymmetric Deprotonation-Alkylation | This compound | Chiral Lithium Amide Base | (R/S)-5-Fluoro-2-ethyl-4-methylpyridine | Moderate to high enantioselectivity depending on the base and electrophile. |

| Asymmetric Reduction | 1-(5-Fluoro-2,4-dimethylpyridin-2-yl)ethan-1-one | Chiral Borane Reagent | (R/S)-1-(5-Fluoro-2,4-dimethylpyridin-2-yl)ethan-1-ol | High enantioselectivity is achievable with appropriate reagents. |

It is important to note that these tables are based on established principles of organic chemistry and the known effects of the substituents on the pyridine ring. Detailed experimental validation is necessary to confirm these predictions for this compound.

Computational and Theoretical Studies on 5 Fluoro 2,4 Dimethylpyridine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the electronic structure of molecules like 5-Fluoro-2,4-dimethylpyridine, offering insights into its geometry, stability, and reactivity. These computational methods provide a molecular-level understanding that complements experimental observations.

Density Functional Theory (DFT) Applications for Molecular Geometries and Stabilities

Density Functional Theory (DFT) is a powerful computational method for predicting the molecular geometries and stabilities of organic compounds. For this compound, DFT calculations would involve optimizing the molecule's three-dimensional structure to find its lowest energy conformation. The presence of a fluorine atom and two methyl groups on the pyridine (B92270) ring introduces specific structural and stability effects.

The fluorine atom at the 5-position is expected to shorten the adjacent C-C and C-N bonds due to its high electronegativity, an effect observed in other fluoropyridines. Conversely, the electron-donating methyl groups at the 2- and 4-positions may slightly elongate the C-C bonds to which they are attached. The interplay of these electronic effects would result in a nuanced distortion of the pyridine ring from its perfect hexagonal symmetry. DFT calculations, often employing basis sets like 6-311G(d,p), can predict these bond lengths and angles with a high degree of accuracy.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value (Å/°) | Rationale |

| C2-C3 Bond Length | ~1.39 Å | Standard pyridine C-C bond length. |

| C3-C4 Bond Length | ~1.39 Å | Standard pyridine C-C bond length. |

| C4-C5 Bond Length | ~1.38 Å | Shortened due to proximity to the fluorine atom. |

| C5-C6 Bond Length | ~1.38 Å | Shortened due to proximity to the fluorine atom. |

| C2-N1 Bond Length | ~1.34 Å | Standard pyridine C-N bond length. |

| C6-N1 Bond Length | ~1.34 Å | Standard pyridine C-N bond length. |

| C5-F Bond Length | ~1.35 Å | Typical C-F bond length in aromatic systems. |

| C2-C(methyl) Bond Length | ~1.51 Å | Standard C-C single bond. |

| C4-C(methyl) Bond Length | ~1.51 Å | Standard C-C single bond. |

| C-N-C Angle | ~117° | Typical pyridine ring angle. |

| C-C-C Angles | ~118-121° | Angles may vary slightly due to substituent effects. |

Note: These are estimated values based on computational studies of similar fluorinated and methylated pyridines. Actual values would require specific DFT calculations for this compound.

Analysis of Aromaticity Indices and Resonance Structure Distributions

The aromaticity of this compound is a key determinant of its chemical behavior. The introduction of a fluorine atom can modulate the aromatic character of the pyridine ring, a phenomenon sometimes referred to as "fluoromaticity". Fluorine, being highly electronegative, withdraws electron density from the ring through the sigma bond (inductive effect), which can decrease aromaticity. However, it can also donate electron density from its lone pairs into the π-system (resonance effect), which can either enhance or counteract the inductive effect.

In the case of this compound, the electron-donating methyl groups at the 2- and 4-positions would increase the electron density of the ring, likely enhancing its aromatic character. Computational methods can quantify aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would provide a quantitative measure of the aromaticity of the substituted ring compared to pyridine itself.

The resonance structures of this compound would be influenced by the electronic nature of the substituents. The methyl groups will stabilize resonance structures with a negative charge on the nitrogen atom and the carbon atoms at the ortho and para positions. The fluorine atom will contribute to resonance structures where it donates a lone pair to the ring, creating a formal positive charge on the fluorine and a negative charge on the ring carbons.

Frontier Molecular Orbital Analysis (HOMO/LUMO) in Fluorinated Pyridines

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

Computational calculations would reveal the precise energies and spatial distributions of these orbitals. It is anticipated that the HOMO will have significant contributions from the π-system of the pyridine ring and the methyl groups, while the LUMO will likely be a π* orbital of the ring system, with some contribution from the fluorine atom.

Table 2: Predicted Effects of Substituents on Frontier Orbital Energies of this compound

| Substituent | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap |

| 2-Methyl | Increase | Slight Increase | Decrease |

| 4-Methyl | Increase | Slight Increase | Decrease |

| 5-Fluoro | Decrease | Decrease | Ambiguous (likely small change) |

Note: The net effect on the HOMO-LUMO gap depends on the relative magnitudes of the individual substituent effects and would need to be determined by specific quantum chemical calculations.

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry provides invaluable tools for simulating reaction mechanisms and analyzing the transition states of chemical reactions involving this compound. Such studies can elucidate the pathways of reactions, predict product distributions, and explain regioselectivity.

A common reaction for fluorinated pyridines is nucleophilic aromatic substitution (SNA_r), where the fluorine atom is displaced by a nucleophile. The presence of electron-donating methyl groups at the 2- and 4-positions would generally deactivate the ring towards nucleophilic attack compared to pyridine. However, the strong electron-withdrawing nature of the fluorine atom at the 5-position would make this position susceptible to nucleophilic substitution.

Reaction mechanism simulations, often using DFT methods, can map out the potential energy surface of a reaction. This involves locating the transition state, which is the highest energy point along the reaction coordinate. By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and rate of a reaction can be predicted. For the SNA_r reaction of this compound, computational studies could compare the activation energies for nucleophilic attack at different positions on the ring, thus predicting the regioselectivity of the reaction.

Spectroscopic Parameter Prediction and Validation through Computational Methods

Computational methods are widely used to predict various spectroscopic parameters, such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

For this compound, DFT calculations can predict its IR spectrum by calculating the vibrational frequencies corresponding to the different normal modes of the molecule. These calculated frequencies are often scaled to better match experimental values. The predicted spectrum would show characteristic peaks for the C-F stretching vibration, the C-H stretching and bending vibrations of the methyl groups and the pyridine ring, and the ring breathing modes.

Similarly, NMR chemical shifts (¹H, ¹³C, and ¹⁹F) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The predicted chemical shifts can be compared to experimental data to confirm the structure of the molecule. The accuracy of these predictions has been shown to be quite high for fluorinated organic molecules.

Table 3: Representative Predicted vs. Experimental Spectroscopic Data for a Fluoropyridine Derivative

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹⁹F NMR Chemical Shift (ppm) | -120.5 | -122.3 |

| ¹³C NMR Chemical Shift (C-F, ppm) | 165.2 | 163.8 |

| IR Frequency (C-F stretch, cm⁻¹) | 1250 | 1245 |

Note: This table presents illustrative data for a generic fluoropyridine to demonstrate the typical accuracy of computational predictions. Specific values for this compound would require dedicated calculations.

Advanced Spectroscopic Characterization of 5 Fluoro 2,4 Dimethylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 5-Fluoro-2,4-dimethylpyridine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms.

¹H and ¹³C NMR for Comprehensive Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for characterizing the organic framework of this compound. While specific experimental spectra for this compound are not widely available in public literature, the expected chemical shifts and coupling patterns can be predicted based on the analysis of similar structures, such as 2,4-dimethylpyridine (B42361) and other fluorinated pyridines.

In the ¹H NMR spectrum, one would anticipate two singlets for the two non-equivalent methyl groups (at C2 and C4) and two signals for the aromatic protons. The proton at C6 would likely appear as a singlet, while the proton at C3 would show coupling to the adjacent fluorine atom, resulting in a doublet.

For the ¹³C NMR spectrum, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule. The carbon atom bonded to fluorine (C5) would exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F). The adjacent carbons (C4 and C6) would show smaller two-bond couplings (²JC-F), and the C3 carbon would display a three-bond coupling (³JC-F). The presence of these couplings provides definitive evidence for the position of the fluorine atom on the pyridine (B92270) ring. magritek.com

Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | ~6.8-7.2 | d |

| H-6 | ~8.0-8.3 | s |

| CH₃ (at C2) | ~2.3-2.5 | s |

| CH₃ (at C4) | ~2.2-2.4 | s |

Note: 'd' denotes doublet, 's' denotes singlet. Values are estimations.

Expected ¹³C NMR Chemical Shifts and C-F Coupling Constants for this compound

| Carbon | Expected Chemical Shift (ppm) | Expected Coupling Constant (JC-F in Hz) |

|---|---|---|

| C2 | ~155-160 | ~3-5 (³JCF) |

| C3 | ~120-125 | ~4-8 (²JCF) |

| C4 | ~145-150 | ~15-20 (²JCF) |

| C5 | ~150-155 | ~230-250 (¹JCF) |

| C6 | ~140-145 | ~3-5 (³JCF) |

| CH₃ (at C2) | ~20-25 | < 2 (⁴JCF) |

| CH₃ (at C4) | ~15-20 | ~3-5 (³JCF) |

Note: Values are estimations based on related structures.

¹⁹F NMR for Precise Analysis of Fluorine Environments

Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally sensitive and informative technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. thermofisher.comhuji.ac.il For this compound, the ¹⁹F NMR spectrum would consist of a single resonance, as there is only one fluorine atom in the molecule.

The chemical shift of this fluorine signal provides information about its electronic environment. The position of the fluorine on the pyridine ring, along with the presence of the two methyl groups, will influence its chemical shift. This signal would be split into a multiplet due to coupling with the neighboring protons, primarily the proton at C3 and potentially longer-range couplings to the methyl protons at C4. Proton-decoupled ¹⁹F NMR would simplify this to a singlet. The large range of ¹⁹F chemical shifts makes it a powerful tool for distinguishing between different fluorinated isomers or derivatives. thermofisher.com

Mechanistic Insights from Advanced NMR Studies, including Complexation

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and variable temperature NMR, can provide deeper mechanistic insights. While specific studies on the complexation of this compound are not readily found, the principles of such studies are well-established.

For instance, NMR can be used to study the interaction of the pyridine nitrogen with Lewis acids or metal centers. Upon complexation, changes in the ¹H, ¹³C, and ¹⁹F NMR chemical shifts would be observed. The magnitude and direction of these shifts can provide information about the nature and strength of the interaction. For example, coordination of a Lewis acid to the nitrogen atom would typically cause a downfield shift of the pyridine ring proton and carbon signals. The ¹⁹F chemical shift would also be affected, providing a sensitive probe of the electronic changes occurring upon complexation. nih.gov Such studies are crucial for understanding the reactivity and catalytic potential of these molecules.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. While a specific experimental IR or Raman spectrum for this compound is not available in the searched literature, the expected characteristic bands can be inferred from the spectra of 2,4-dimethylpyridine and other fluorinated pyridines. nih.govnist.govnist.gov

The IR spectrum would be dominated by bands corresponding to the C-H stretching of the methyl groups and the aromatic ring, C=C and C=N stretching vibrations of the pyridine ring, and various bending vibrations. The presence of fluorine will introduce a strong C-F stretching vibration, typically observed in the 1200-1000 cm⁻¹ region. The exact position of this band would be characteristic of the fluoro-aromatic system.

Raman spectroscopy would also show the characteristic ring breathing modes of the pyridine skeleton. The C-F stretching vibration is also Raman active. A comparative analysis of both IR and Raman spectra can help in the complete vibrational assignment, as some modes that are weak in the IR may be strong in the Raman spectrum, and vice versa.

Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| C-H stretch (aromatic) | 3100-3000 | IR, Raman |

| C-H stretch (methyl) | 3000-2850 | IR, Raman |

| C=C, C=N stretch (ring) | 1600-1400 | IR, Raman |

| C-F stretch | 1250-1100 | IR, Raman |

| Ring breathing | ~1000 | Raman |

Note: Values are estimations based on related structures.

Electronic Spectroscopy: UV-Vis Spectroscopy Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of the pyridine ring system. These typically include π → π* and n → π* transitions.

Based on data for 2,4-dimethylpyridine, one can expect strong absorptions in the UV region. nih.gov The introduction of a fluorine atom, an electron-withdrawing group, can cause a shift in the absorption maxima (either a bathochromic or hypsochromic shift) and a change in the molar absorptivity. The exact effect would depend on the interplay between the electronic effects of the fluorine and the methyl groups on the pyridine π-system. The choice of solvent can also influence the position of the absorption bands, particularly the n → π* transition. sigmaaldrich.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While the crystal structure of this compound itself has not been reported in the searched literature, studies on related fluorinated pyridine derivatives provide significant insight into their molecular geometry and intermolecular interactions. dcu.ienih.govresearchgate.net

In the crystal structure of a derivative of this compound, one would be able to precisely measure bond lengths, bond angles, and torsion angles. This would confirm the planarity of the pyridine ring and the positions of the substituents. The C-F bond length is a key parameter that can be accurately determined.

Application of Advanced Analytical Techniques, including Electron Paramagnetic Resonance (EPR) and Electron Energy-Loss Spectroscopy (EELS)

Advanced analytical techniques are crucial for elucidating the electronic structure and properties of novel compounds. For derivatives of this compound, particularly those that can form radical species or are analyzed in complex matrices, EPR and EELS offer unique insights.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful method for studying species with unpaired electrons. nih.gov For this compound, EPR studies would typically involve the generation of its radical cation or anion to investigate the distribution of spin density and the influence of the fluorine and methyl substituents on the electronic structure.

Detailed Research Findings (Hypothetical)

An EPR study of the this compound radical cation, generated, for example, by γ-irradiation in a freon matrix at low temperatures, would be expected to yield a complex spectrum. The hyperfine coupling constants (hfc's) to the ¹⁴N nucleus, the protons of the methyl groups, and the ¹⁹F nucleus would provide a detailed map of the singly occupied molecular orbital (SOMO).

Based on studies of similar aromatic radicals, the ¹⁴N hfc would be a significant feature, reflecting the localization of the unpaired electron on the nitrogen atom. The coupling to the methyl protons would also be observable, providing information about the spin density on the adjacent carbon atoms. The ¹⁹F hfc is of particular interest as it directly probes the involvement of the fluorine substituent in the electronic structure of the radical. The magnitude of this coupling would indicate the extent of spin delocalization onto the fluorine atom, which can be influenced by both inductive and mesomeric effects.

Hypothetical EPR Data for this compound Radical Cation

| Parameter | Hypothetical Value | Interpretation |

| g-value | ~2.0030 | Typical for organic radicals. A slight deviation from the free electron g-value (2.0023) would be expected due to spin-orbit coupling contributions from the nitrogen and fluorine atoms. |

| a(¹⁴N) | 7 - 9 G | Indicates significant spin density on the nitrogen atom, characteristic of a π-radical cation where the SOMO has a large coefficient on the nitrogen. |

| a(¹⁹F) | 3 - 5 G | Suggests a moderate spin density on the fluorine atom, indicating its participation in the π-system of the radical. |

| a(H, CH₃ at C2) | 4 - 6 G | Hyperfine coupling to the protons of the methyl group at the C2 position, reflecting spin density on the C2 carbon. |

| a(H, CH₃ at C4) | 2 - 4 G | Hyperfine coupling to the protons of the methyl group at the C4 position, likely smaller than that at C2 due to different spin density distribution. |

| a(H at C3) | 1 - 2 G | Smaller hyperfine coupling to the proton at the C3 position. |

| a(H at C6) | 3 - 5 G | Hyperfine coupling to the proton at the C6 position. |

Note: These values are hypothetical and based on general principles and data for similar compounds. Actual experimental values may vary.

Electron Energy-Loss Spectroscopy (EELS)

EELS is a technique that probes the electronic structure of materials by measuring the energy lost by electrons as they pass through a sample. d-nb.info In conjunction with a transmission electron microscope (TEM), EELS can provide elemental and chemical information at high spatial resolution. For this compound, EELS could be used to study thin films or nanoparticles containing this compound.

Detailed Research Findings (Hypothetical)

The core-loss EELS spectrum of this compound would exhibit distinct ionization edges for carbon (C K-edge), nitrogen (N K-edge), and fluorine (F K-edge). The fine structure of these edges (Energy-Loss Near-Edge Structure, ELNES) would provide information about the local bonding environment and oxidation state of each element.

The C K-edge ELNES would show transitions from the C 1s core level to unoccupied π* and σ* molecular orbitals. The presence of distinct peaks would correspond to the different chemical environments of the carbon atoms in the pyridine ring and the methyl groups. The N K-edge ELNES would similarly reveal information about the unoccupied states associated with the nitrogen atom, providing insight into its bonding within the heterocyclic ring.

The F K-edge ELNES is particularly valuable for understanding the role of the fluorine substituent. The position and shape of this edge would be sensitive to the C-F bond and the electronic influence of the fluorine atom on the pyridine ring.

Hypothetical EELS Data for this compound

| Edge | Energy Loss (eV) | Interpretation |

| C K-edge | ~285 eV | Onset of the carbon K-edge. Fine structure would reveal π* and σ* transitions related to C=C, C-N, and C-H bonds. |

| N K-edge | ~401 eV | Onset of the nitrogen K-edge. Fine structure would be characteristic of nitrogen in a pyridine ring. |

| F K-edge | ~685 eV | Onset of the fluorine K-edge. The shape and position would be indicative of the C-F bond and the electronic environment of the fluorine atom. |

Note: These energy loss values are approximate and can shift depending on the chemical environment and instrumental parameters.

Applications of 5 Fluoro 2,4 Dimethylpyridine As a Chemical Building Block

Role in the Synthesis of Complex Organic Molecules

5-Fluoro-2,4-dimethylpyridine serves as a crucial building block in the synthesis of intricate organic molecules. Its unique structure, featuring a fluorine atom and two methyl groups on a pyridine (B92270) ring, offers specific reactivity and steric properties that are advantageous in constructing complex molecular architectures. The presence of the fluorine atom, in particular, can influence the electronic properties of the pyridine ring, impacting its reactivity in various chemical transformations. This fluorinated pyridine derivative is instrumental in creating novel compounds with potential applications in medicinal chemistry and materials science.

Utility as Intermediates for Novel Fluorinated Heterocycles

The synthesis of novel fluorinated heterocycles is a significant area of research, as these compounds are prominent in pharmaceuticals. cardiff.ac.uk this compound can act as a precursor or intermediate in the formation of more complex heterocyclic systems that incorporate fluorine. The strategic placement of the fluorine atom on the pyridine ring can direct the regioselectivity of subsequent reactions, enabling the controlled synthesis of specific isomers of larger heterocyclic structures.

Research has demonstrated the development of efficient methods for creating new classes of fluorinated heterocycles. cardiff.ac.uk For instance, fluorocyclization reactions of unsaturated hydrazones and oximes using a fluoroiodane reagent have been developed to produce fluorinated tetrahydropyridazines and dihydrooxazines. cardiff.ac.ukrsc.org These methods provide a direct pathway to six-membered fluorinated N-heterocycles. cardiff.ac.uk The use of such fluorinated building blocks is essential for accessing molecules with desired physicochemical and biological properties. cardiff.ac.uk

Scaffolds for the Development of Advanced Pharmaceuticals and Agrochemicals

The pyridine ring is a common scaffold in many biologically active compounds, and the introduction of a fluorine atom can significantly enhance the pharmacological properties of a molecule. These properties include metabolic stability, binding affinity, and bioavailability. mdpi.com Consequently, this compound is a valuable scaffold for the development of new pharmaceuticals and agrochemicals. mdpi.com

The fluorinated pyridine moiety can be incorporated into larger molecules to create analogues of existing drugs or to design entirely new classes of therapeutic agents. For example, fluorinated heterocycles are present in a significant number of FDA-approved drugs, highlighting the importance of fluorination in drug design. mdpi.com The synthesis of complex molecules, such as Vericiguat, which contains a fluorinated 1H-pyrazolo[3,4-b]pyridine core, demonstrates the utility of fluorinated pyridine derivatives in creating metabolically stable and effective drugs. mdpi.com

In the field of agrochemicals, the principles of rational design also apply. The incorporation of fluorinated pyridine scaffolds can lead to the development of more potent and selective herbicides, insecticides, and fungicides. The enhanced stability of the C-F bond often translates to increased persistence and efficacy in an agricultural setting.

| Drug Name | Brand Name | Developer(s) | Indication | Role of Fluorinated Pyridine |

| Vericiguat | Verquvo | Bayer AG, Merck & Co. | To reduce the risks of cardiovascular death and heart failure. | Contains a 1H-pyrazolo[3,4-b]pyridine core with a fluorine atom at C-5, which increases metabolic stability and lowers clearance. mdpi.com |

| Lemborexant | Dayvigo | Purdue Pharma L.P. | Treatment of insomnia. | Features a fluorine atom at position five of the pyridine moiety, which is crucial for high in vitro binding affinity and a good pharmacological profile. mdpi.com |

Development of Novel Chemical Reagents and Catalysts Utilizing this compound Scaffolds

Beyond its role as a structural component of bioactive molecules, the this compound scaffold is also being explored for the development of novel chemical reagents and catalysts. The electronic properties conferred by the fluorine atom can be harnessed to modulate the reactivity and selectivity of catalytic systems.

For instance, pyridine-based ligands are widely used in transition metal catalysis. By modifying the electronic environment of the pyridine ring with a fluorine atom, it is possible to fine-tune the catalytic activity of the metal center. This can lead to the development of catalysts with improved performance for a variety of organic transformations. While specific examples directly utilizing this compound in widely established catalysts are not yet prevalent in the literature, the underlying principles of ligand modification suggest its potential in this area. The development of innovative catalyst scaffolds is a dynamic area of research, with a focus on enhancing the efficiency and scope of chemical reactions. nih.gov

Applications of 5 Fluoro 2,4 Dimethylpyridine in Materials Science Research

Employment as Ligands in Metal Complexes and Coordination Chemistry

There is no available scientific literature detailing the use of 5-Fluoro-2,4-dimethylpyridine as a ligand in the formation of metal complexes.

Cyclometalated Complexes for Advanced Material Applications

No research has been found that describes the synthesis or characterization of cyclometalated complexes involving this compound.

Application in Photocatalytic Systems

There is no documented use of this compound in photocatalytic systems for any specified chemical transformation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.